![molecular formula C14H14ClN3O2 B1433070 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine CAS No. 1707367-51-8](/img/structure/B1433070.png)
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine
説明
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine (hereafter referred to as “2-Cl-Pyrimidin-4-amine”) is a synthetic compound that has been used in a variety of scientific research applications. It has several unique properties that have enabled its use in a range of laboratory experiments.
科学的研究の応用
Synthesis and Structural Properties
Chemical synthesis and structural characterization form the backbone of research applications for novel compounds. For instance, research into the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has revealed insights into the reaction mechanisms and potential intermediates, providing a foundation for the development of new chemical entities with potential pharmacological activities (Issac & Tierney, 1996). Similarly, the synthesis of pyranopyrimidine derivatives has been explored due to their broad synthetic applications and bioavailability, highlighting the importance of hybrid catalysts in the development of pharmaceutical lead molecules (Parmar, Vala, & Patel, 2023).
Pharmacological Applications
Pharmacological research is a primary application area for novel chemical compounds. The pharmacological review of chrysin, a flavonoid with a wide range of properties including hepatoprotective and nephroprotective activities, demonstrates the potential of chemical compounds to serve as templates for the development of new therapeutics (Pingili et al., 2019). Furthermore, studies on heterocyclic aromatic amines (HAAs) in food processing highlight the significance of chemical compounds in understanding dietary risks and developing strategies for hazard control and mitigation (Chen et al., 2020).
Toxicological and Safety Assessments
The toxicological impact and safety assessment of chemical compounds are crucial for their potential application in human health. Reviews on the occurrence and toxicity of antimicrobial agents like triclosan in the environment shed light on the environmental and health implications of widespread chemical use (Bedoux et al., 2012). Similarly, the investigation into pyrimidine derivatives as pharmacologically active compounds provides a comprehensive overview of their therapeutic potential and safety profile, guiding future research and development efforts (Chiriapkin, 2022).
特性
IUPAC Name |
2-chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-14(19-7-8-20-14)10-3-2-4-11(9-10)17-12-5-6-16-13(15)18-12/h2-6,9H,7-8H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUGQNBRLIOEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)NC3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



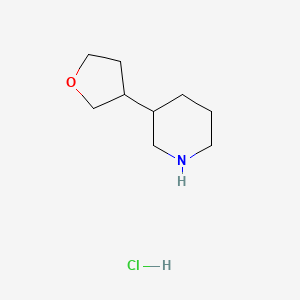
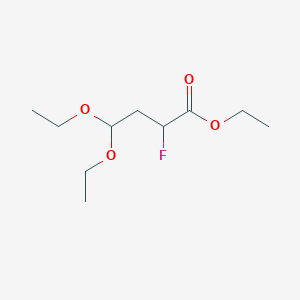
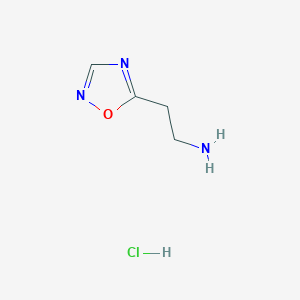
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)
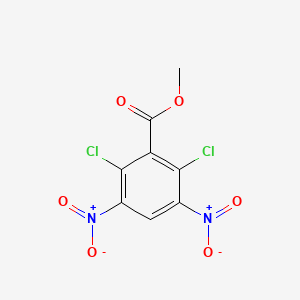
![N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide](/img/structure/B1432998.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)
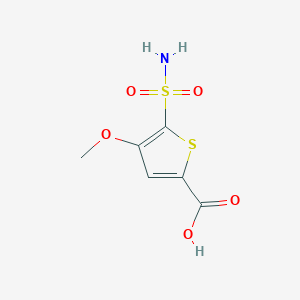

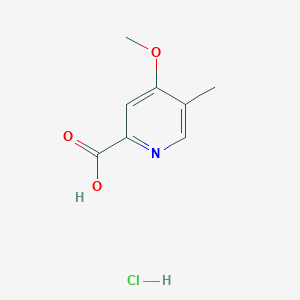

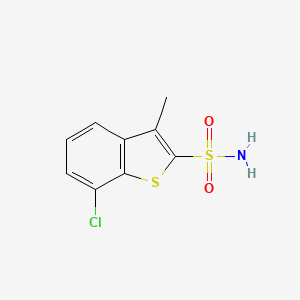
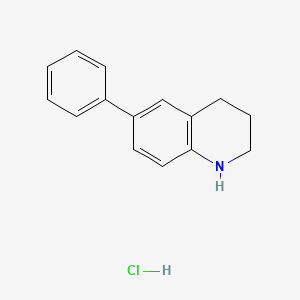
![3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide](/img/structure/B1433010.png)